molecular formula C12H25Cl B14750909 4-Chlorododecane CAS No. 2350-13-2

4-Chlorododecane

Cat. No.: B14750909
CAS No.: 2350-13-2
M. Wt: 204.78 g/mol
InChI Key: VQFULSRSQNTYFT-UHFFFAOYSA-N
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Description

4-Chlorododecane, also known as 1-Chlorododecane, is an organic compound with the molecular formula C₁₂H₂₅Cl. It is a chlorinated alkane, specifically a chlorinated derivative of dodecane. This compound is characterized by the presence of a chlorine atom attached to the fourth carbon of the dodecane chain. It is a colorless to pale yellow liquid with a molecular weight of 204.78 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorododecane can be synthesized through the chlorination of dodecane. One common method involves the reaction of dodecanol with thionyl chloride (SOCl₂), which results in the substitution of the hydroxyl group with a chlorine atom . The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In industrial settings, the chlorination of dodecane can be achieved using sulfuryl chloride (SO₂Cl₂) under UV light. This photochemical reaction ensures a high yield of this compound. The reaction mixture is then subjected to fractional distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorododecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (NH₂R).

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation: It can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products:

Scientific Research Applications

4-Chlorododecane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chlorododecane primarily involves its reactivity as an alkylating agent. The chlorine atom in this compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Comparison with Similar Compounds

    1-Bromododecane (C₁₂H₂₅Br): Similar in structure but contains a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction kinetics due to the nature of the halogen.

    1-Iodododecane (C₁₂H₂₅I): Contains an iodine atom and is more reactive in nucleophilic substitution reactions compared to 4-Chlorododecane.

    Dodecane (C₁₂H₂₆): The parent hydrocarbon without any halogen substitution.

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom.

Properties

CAS No.

2350-13-2

Molecular Formula

C12H25Cl

Molecular Weight

204.78 g/mol

IUPAC Name

4-chlorododecane

InChI

InChI=1S/C12H25Cl/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12H,3-11H2,1-2H3

InChI Key

VQFULSRSQNTYFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCC)Cl

Origin of Product

United States

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